molecular formula C21H18Sn B11951572 Triphenyl(2-propynyl)stannane

Triphenyl(2-propynyl)stannane

Cat. No.: B11951572
M. Wt: 389.1 g/mol
InChI Key: AFCVDCUIAHTKBW-UHFFFAOYSA-N
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Description

Triphenyl(2-propynyl)stannane is an organotin compound with the molecular formula C21H18Sn. It is characterized by the presence of a tin atom bonded to three phenyl groups and one 2-propynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(2-propynyl)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of stannanes with halides or pseudohalides. The Stille coupling is a versatile carbon-carbon bond-forming reaction that allows for the preparation of various organotin compounds . The reaction typically requires a palladium catalyst and can be carried out under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin reagents and palladium catalysts in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-propynyl)stannane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various organotin oxides.

    Reduction: It can be reduced to form different organotin hydrides.

    Substitution: The 2-propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, pseudohalides, and various nucleophiles. The reactions are typically carried out in the presence of palladium catalysts under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Stille coupling reaction can produce a wide range of organotin compounds with different functional groups .

Scientific Research Applications

Triphenyl(2-propynyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Triphenyl(2-propynyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(2-propynyl)stannane is unique due to the presence of the 2-propynyl group, which imparts distinct reactivity and allows for the formation of various organotin compounds through the Stille coupling reaction. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

triphenyl(prop-2-ynyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCVDCUIAHTKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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